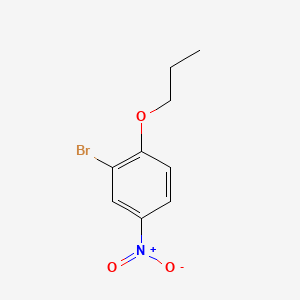

2-Bromo-4-nitro-1-propoxybenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-nitro-1-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDSNKROJBEMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718318 | |

| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-25-2 | |

| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 4 Nitro 1 Propoxybenzene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 2-bromo-4-nitro-1-propoxybenzene, the analysis reveals three primary disconnection points, each offering a distinct strategic approach to its synthesis.

Approaches Targeting the Propoxy Moiety

The most common and direct retrosynthetic disconnection involves breaking the bond between the oxygen of the propoxy group and the aromatic ring. This leads to the key intermediate, 2-bromo-4-nitrophenol (B183087). The subsequent forward synthesis would then involve an etherification reaction, specifically a Williamson ether synthesis, by reacting 2-bromo-4-nitrophenol with a suitable propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.

Approaches Targeting the Bromo Substituent

Another viable strategy involves the disconnection of the carbon-bromine bond. This approach identifies 4-nitro-1-propoxybenzene as the immediate precursor. The synthesis would then proceed via an electrophilic aromatic substitution, specifically the bromination of 4-nitro-1-propoxybenzene. The nitro group is a meta-director and deactivating, while the propoxy group is an ortho, para-director and activating. The directing effects of these two substituents would need to be carefully considered to achieve the desired 2-bromo isomer.

Approaches Targeting the Nitro Substituent

A third retrosynthetic approach focuses on the disconnection of the carbon-nitrogen bond of the nitro group. This points to 3-bromo-1-propoxybenzene as the precursor. The final step in this synthetic sequence would be the nitration of 3-bromo-1-propoxybenzene. The bromo and propoxy groups are both ortho, para-directing, which would lead to a mixture of isomers, requiring separation of the desired 4-nitro product.

Precursor Synthesis and Functionalization Protocols

The successful synthesis of 2-bromo-4-nitro-1-propoxybenzene relies on the efficient preparation of key intermediates. The following sections detail the synthesis of nitro-substituted and brominated benzene (B151609) precursors.

Preparation of Nitro-Substituted Benzene Intermediates

The synthesis of nitro-substituted precursors is a fundamental step in many of the proposed routes.

4-Nitrophenol (B140041): A common starting material is 4-nitrophenol, which can be readily prepared by the nitration of phenol (B47542) using a mixture of nitric acid and sulfuric acid.

1-Bromo-4-nitrobenzene (B128438): This intermediate can be synthesized by the nitration of bromobenzene (B47551). pbworks.com The reaction of bromobenzene with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of ortho and para isomers. pbworks.com The desired 1-bromo-4-nitrobenzene can be separated from the ortho isomer by recrystallization, taking advantage of its higher melting point (127°C) compared to the ortho product (43°C). pbworks.com

o-Nitraniline: This compound can be used in a Sandmeyer-type reaction to introduce the bromo substituent. A process for synthesizing o-bromonitrobenzene from o-nitraniline involves diazotization followed by reaction with a cuprous bromide solution. google.com

Preparation of Brominated Benzene Intermediates

The introduction of the bromine atom at specific positions on the benzene ring is crucial for several synthetic strategies.

2-Bromo-4-nitrophenol: This key intermediate is typically synthesized by the bromination of 4-nitrophenol. The reaction is carried out by treating 4-nitrophenol with bromine in glacial acetic acid. The electron-withdrawing nitro group directs the incoming bromine to the position ortho to the hydroxyl group.

Bromination of Phenol: An alternative route to 2-bromo-4-nitrophenol starts with the bromination of phenol, followed by nitration. However, controlling the regioselectivity of the initial bromination can be challenging.

Bromination of Substituted Benzenes: The synthesis of precursors like 3-bromo-1-propoxybenzene would involve the bromination of 1-propoxybenzene. The propoxy group is an ortho, para-director, so this reaction would yield a mixture of isomers.

| Compound Name |

| 1-Bromo-4-nitrobenzene |

| 2-Bromo-4-nitrophenol |

| 2-bromo-4-nitro-1-propoxybenzene |

| 3-bromo-1-propoxybenzene |

| 4-nitro-1-propoxybenzene |

| 4-nitrophenol |

| Bromobenzene |

| o-Nitraniline |

| Phenol |

Table 1: Synthesis of 1-Bromo-4-nitrobenzene from Bromobenzene

| Reactants | Reagents | Conditions | Products |

| Bromobenzene | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Slow addition, controlled temperature | 1-Bromo-4-nitrobenzene, 1-Bromo-2-nitrobenzene |

Data sourced from a laboratory experiment description. pbworks.com

Table 2: Synthesis of 2-Bromo-4-nitrophenol from 4-Nitrophenol

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-Nitrophenol | Bromine | Glacial Acetic Acid | Room temperature, 24 hours | 2-Bromo-4-nitrophenol |

Data sourced from a chemical synthesis database.

Synthesis of Propoxylated Benzene Precursors

The creation of propoxylated benzene precursors is a foundational step in many synthetic routes leading to 2-Bromo-4-nitro-1-propoxybenzene. These precursors are typically formed through the Williamson ether synthesis, a reliable and widely used method for preparing ethers. youtube.comyoutube.com In this reaction, a phenoxide ion acts as a nucleophile and attacks an alkyl halide, in this case, a propyl halide, via an SN2 reaction. youtube.com

For instance, to synthesize a simple propoxybenzene (B152792), phenol can be deprotonated by a strong base like sodium hydride to form sodium phenoxide. youtube.com This is then reacted with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield propoxybenzene. The choice of base and solvent is crucial to optimize the yield and minimize side reactions.

In the context of synthesizing 2-Bromo-4-nitro-1-propoxybenzene, a more functionalized phenol, such as 2-bromo-4-nitrophenol, would be the ideal starting material for propoxylation. The phenolic proton is acidic and can be readily removed by a base to generate the corresponding phenoxide. This phenoxide then undergoes the Williamson ether synthesis with a propyl halide to form the target molecule.

Direct Synthetic Routes to 2-Bromo-4-nitro-1-propoxybenzene

Direct synthetic routes aim to construct the target molecule by introducing the bromo, nitro, and propoxy groups in a specific sequence onto the benzene ring or a pre-functionalized benzene derivative.

The Williamson ether synthesis is a cornerstone for forming the ether linkage in 2-Bromo-4-nitro-1-propoxybenzene. youtube.comyoutube.com This approach typically involves the reaction of a deprotonated 2-bromo-4-nitrophenol with a propyl halide.

Reaction Scheme: The synthesis starts with 2-bromo-4-nitrophenol. The phenolic proton is acidic due to the electron-withdrawing effects of the nitro and bromo groups. A suitable base, such as sodium hydroxide (B78521) or potassium carbonate, is used to deprotonate the phenol, forming the 2-bromo-4-nitrophenoxide ion. This is followed by the addition of a propyl halide, like 1-bromopropane, which undergoes an SN2 reaction with the phenoxide to yield 2-Bromo-4-nitro-1-propoxybenzene. youtube.comyoutube.com

Table 1: Key Components in Williamson Ether Synthesis of 2-Bromo-4-nitro-1-propoxybenzene

| Component | Role | Example |

|---|---|---|

| Starting Material | Phenolic substrate | 2-Bromo-4-nitrophenol |

| Base | Deprotonating agent | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) |

| Alkylating Agent | Propyl group source | 1-Bromopropane, 1-Iodopropane |

| Solvent | Reaction medium | Acetone, Dimethylformamide (DMF) |

The efficiency of this reaction can be influenced by the choice of solvent and the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, especially when dealing with reactants in different phases. quizlet.com

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. lumenlearning.comyoutube.com The synthesis of 2-Bromo-4-nitro-1-propoxybenzene can be envisioned through a sequence of bromination and nitration reactions on a propoxybenzene precursor.

The order of these reactions is critical due to the directing effects of the substituents. The propoxy group (-OPr) is an ortho-, para-directing and activating group. chegg.com Therefore, if propoxybenzene is subjected to nitration, a mixture of ortho- and para-nitropropoxybenzene will be formed. pbworks.com Subsequent bromination of the para-nitropropoxybenzene would then be directed by both the propoxy and nitro groups. The propoxy group directs ortho to itself (at the 2-position), and the nitro group is a meta-director. In this case, the powerful activating effect of the propoxy group would likely dominate, leading to the desired 2-bromo-4-nitro-1-propoxybenzene.

Alternatively, starting with bromobenzene, nitration would yield a mixture of ortho- and para-bromonitrobenzene. pbworks.com The para-isomer, 1-bromo-4-nitrobenzene, could then be subjected to nucleophilic aromatic substitution to introduce the propoxy group, as discussed in the next section.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Directing Effect | Activating/Deactivating |

|---|---|---|

| -OPr (Propoxy) | Ortho, Para | Activating |

| -Br (Bromo) | Ortho, Para | Deactivating |

Nucleophilic aromatic substitution (SNAr) provides another powerful strategy for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.com The presence of a nitro group ortho or para to a leaving group, such as a halogen, significantly facilitates this reaction. lumenlearning.commasterorganicchemistry.com

For the synthesis of 2-Bromo-4-nitro-1-propoxybenzene, a suitable starting material would be 1,2-dibromo-4-nitrobenzene (B1583194) or 1-bromo-2-fluoro-4-nitrobenzene. In this scenario, a propoxide salt (e.g., sodium propoxide), acting as the nucleophile, would attack the carbon atom bearing the more activated leaving group (fluorine is a better leaving group than bromine in SNAr). masterorganicchemistry.com The nitro group at the para position stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, driving the reaction forward. wikipedia.orglumenlearning.com

Reaction Scheme: 1-Bromo-2-fluoro-4-nitrobenzene reacted with sodium propoxide would lead to the displacement of the fluoride (B91410) ion, yielding 2-Bromo-4-nitro-1-propoxybenzene. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF.

Transition Metal-Catalyzed Coupling Approaches in 2-Bromo-4-nitro-1-propoxybenzene Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds.

Copper-catalyzed C-O cross-coupling reactions, often referred to as Ullmann-type reactions, are effective methods for forming aryl ethers. researchgate.net These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

In the context of synthesizing 2-Bromo-4-nitro-1-propoxybenzene, one could envision the coupling of 1,2-dibromo-4-nitrobenzene with propanol. A copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), would be employed along with a suitable ligand and a base like cesium carbonate or potassium phosphate. The reaction would selectively form the C-O bond at one of the C-Br positions. The choice of ligands, such as phenanthroline or other nitrogen- or phosphorus-based ligands, can be crucial for the reaction's success and selectivity. researchgate.net

Recent advancements in copper catalysis have also demonstrated the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, suggesting the potential for copper to catalyze transformations involving the nitro group itself. nih.gov While not a direct route to the target ether, this highlights the versatility of copper in activating nitroarenes for bond formation.

Table 3: Components of a Copper-Catalyzed C-O Coupling Reaction

| Component | Function | Example |

|---|---|---|

| Aryl Halide | Electrophilic partner | 1,2-Dibromo-4-nitrobenzene |

| Alcohol | Nucleophilic partner | Propanol |

| Copper Catalyst | Facilitates C-O bond formation | Copper(I) Iodide (CuI) |

| Ligand | Stabilizes and activates the catalyst | Phenanthroline derivatives |

| Base | Activates the alcohol | Cesium Carbonate (Cs₂CO₃) |

Palladium-Catalyzed Etherification Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. google.comresearchgate.net The synthesis of aryl ethers, including 2-bromo-4-nitro-1-propoxybenzene, can be achieved through the palladium-catalyzed reaction of an aryl halide (or triflate) with an alcohol. frontiersin.orgnih.gov This approach has been successfully applied to a wide range of substrates, including electron-deficient aryl halides. organic-chemistry.org

The catalytic cycle for palladium-catalyzed etherification generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the active palladium(0) species. google.com The choice of palladium precursor, ligand, and base is crucial for the success of these reactions.

Mechanistic Considerations of Catalyst Systems in Aryl Ether Formation

The mechanism of palladium-catalyzed aryl ether formation is a well-studied catalytic cycle. google.com It typically proceeds through the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate, Ar-Pd(II)-X.

Ligand Exchange/Alkoxide Binding: The halide on the palladium complex is replaced by an alkoxide (RO-), which is generated in situ from the corresponding alcohol and a base.

Reductive Elimination: The aryl and alkoxide groups on the palladium center couple and are eliminated as the desired aryl ether (Ar-OR), regenerating the palladium(0) catalyst.

The nature of the ligand plays a critical role in facilitating each of these steps, particularly the reductive elimination, which is often the rate-determining step. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective in promoting the C-O bond-forming reductive elimination. nih.govacs.org

Optimization of Reaction Parameters and Yield Enhancement for 2-Bromo-4-nitro-1-propoxybenzene Production

The efficient production of 2-bromo-4-nitro-1-propoxybenzene hinges on the careful optimization of several reaction parameters. These factors significantly influence the reaction rate, yield, and selectivity.

Solvent Effects and Reaction Media Influence

The choice of solvent can have a profound impact on the outcome of a chemical reaction. nih.gov In the context of etherification reactions, the solvent's polarity and its ability to solvate the reactants and intermediates are critical. For palladium-catalyzed couplings, solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly employed. nih.govscientificupdate.com The selection of an appropriate solvent can influence the solubility of the catalyst and substrates, as well as the rate of the catalytic cycle. nih.gov In some cases, non-polar solvents have been successfully used in Ullmann-type O-arylation reactions. arkat-usa.org

The following table summarizes the effect of different solvents on a model etherification reaction.

| Solvent | Dielectric Constant | Effect on Reaction Rate |

| Toluene | 2.4 | Moderate |

| Dioxane | 2.2 | Good |

| DMF | 36.7 | Can be effective, but may lead to side reactions |

| Acetonitrile (B52724) | 37.5 | Can be effective, but catalyst stability may be an issue |

Table 1: Influence of Solvents on a Representative Etherification Reaction. This table illustrates how solvent polarity can impact reaction rates. The data is representative and the optimal solvent must be determined experimentally for each specific reaction.

Temperature and Pressure Optimization

Temperature is a critical parameter in chemical synthesis, affecting both reaction kinetics and equilibrium. researchgate.netresearchgate.net For many etherification reactions, including those catalyzed by palladium, an optimal temperature range exists that maximizes the yield while minimizing the formation of byproducts. mdpi.com According to Le Chatelier's principle, for endothermic reactions, increasing the temperature will shift the equilibrium towards the products. nih.gov However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or products, or when operating at temperatures above the solvent's boiling point. mdpi.com In some etherification processes, applying pressure can increase the concentration of reactants in the liquid phase, thereby accelerating the reaction rate. mdpi.com

| Parameter | Effect on Yield | Rationale |

| Temperature | Increases to an optimum, then may decrease | Higher temperature increases reaction rate, but can lead to decomposition or side reactions. nih.gov |

| Pressure | Can increase yield, especially with gaseous reactants | Increases concentration of reactants and can prevent solvent boiling. mdpi.com |

Table 2: General Effects of Temperature and Pressure on Etherification Reactions. This table provides a general overview of how temperature and pressure can be manipulated to optimize reaction outcomes.

Catalyst Loading and Ligand Design for Efficiency

The efficiency of a palladium-catalyzed reaction is directly tied to the catalyst loading and the nature of the ligand employed. rsc.orgnih.gov Minimizing the catalyst loading is desirable for both economic and environmental reasons. The development of highly active catalyst systems allows for lower catalyst loadings, often in the range of 0.025 to 2 mol%. nih.gov

The design of the ligand is paramount for achieving high catalytic activity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be exceptionally effective for C-O cross-coupling reactions. organic-chemistry.orgacs.org These ligands promote the crucial reductive elimination step and stabilize the active catalytic species. The choice of ligand can also influence the substrate scope of the reaction, allowing for the coupling of challenging substrates. beilstein-journals.orgorganic-chemistry.org

| Ligand Type | Key Features | Impact on Reaction |

| Bulky Biarylphosphines | Steric hindrance and electron-donating properties | Promote reductive elimination, increase catalyst stability and turnover. nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can form highly stable and active palladium complexes. organic-chemistry.org |

| Multidentate Ligands | Chelating effect | Can enhance catalyst stability and prevent decomposition pathways. beilstein-journals.org |

Table 3: Common Ligand Classes for Palladium-Catalyzed Etherification. This table highlights different types of ligands and their general effects on the catalytic process.

Green Chemistry Principles in the Synthesis of 2-Bromo-4-nitro-1-propoxybenzene

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the synthesis of 2-bromo-4-nitro-1-propoxybenzene, several green chemistry principles can be applied.

The use of catalytic methods, such as palladium-catalyzed etherification, is inherently greener than stoichiometric reactions as it reduces waste. ejcmpr.com The development of catalysts that operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents contributes to a more sustainable process. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. mdpi.comejcmpr.com Atom economy, a key principle of green chemistry, is maximized in catalytic reactions that proceed with high selectivity and yield, minimizing the formation of byproducts. mdpi.com

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. masterorganicchemistry.com The ideal atom economy is 100%, meaning all reactant atoms are found in the product, with no atoms wasted as by-products. numberanalytics.com

For the Williamson ether synthesis of 2-Bromo-4-nitro-1-propoxybenzene from 2-bromo-4-nitrophenol and 1-bromopropane using sodium hydroxide as the base, the stoichiometric equation is:

C₆H₄BrNO₃ + C₃H₇Br + NaOH → C₉H₁₀BrNO₃ + NaBr + H₂O

The atom economy for this reaction is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-4-nitro-1-propoxybenzene | C₉H₁₀BrNO₃ | 260.09 |

| 2-bromo-4-nitrophenol | C₆H₄BrNO₃ | 218.01 |

| 1-bromopropane | C₃H₇Br | 122.99 |

| Sodium Hydroxide | NaOH | 40.00 |

Calculation: % Atom Economy = (260.09 / (218.01 + 122.99 + 40.00)) x 100 % Atom Economy = (260.09 / 381.00) x 100 ≈ 68.27%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (31.73%) ends up as by-products, primarily sodium bromide and water.

Reaction efficiency is also determined by the chemical yield, which is often less than 100% due to side reactions or incomplete conversion. wikipedia.org In laboratory syntheses of ethers via the Williamson method, yields typically range from 50% to 95%. wikipedia.org Factors influencing the yield include reaction temperature, time, and the purity of reactants and solvents. A competing side reaction is the elimination of HBr from 1-bromopropane, which can be promoted by the basic conditions, especially at higher temperatures, leading to the formation of propene.

Alternative Solvents and Solvent-Free Methodologies

The choice of solvent is critical in the Williamson ether synthesis as it affects reaction rates and solubility of the reactants. wikipedia.org Traditional polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used because they effectively solvate the cation of the base, leaving a highly reactive, "naked" phenoxide nucleophile. numberanalytics.comwikipedia.org However, these solvents present environmental and health concerns, prompting research into greener alternatives.

Alternative Solvent Systems:

Phase-Transfer Catalysis (PTC): This technique is highly effective for the Williamson synthesis and allows the reaction to occur in a two-phase system, often using less hazardous solvents or even water. wikipedia.orgphasetransfercatalysis.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase (containing the alkyl halide) to react. wikipedia.orgquizlet.com This method can increase reaction rates and simplify product work-up.

Micellar Catalysis: Using surfactants in an aqueous medium can create micelles that act as microreactors, bringing the reactants together and facilitating the synthesis of water-immiscible products like ethers in water. researchgate.net

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as both the solvent and catalyst. They are noted for their low vapor pressure, which reduces air pollution. For O-alkylation of phenols, certain bifunctional ionic liquids have been shown to be efficient, recyclable systems. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can increase product yields. wikipedia.orgresearchgate.net This technique can be paired with solvent-free conditions or greener solvents.

Solvent-Free Methodologies: Research has demonstrated the feasibility of performing Williamson ether synthesis under solvent-free conditions. One approach involves adsorbing the reactants onto a solid support, such as potassium carbonate or sodium bicarbonate, and applying heat. researchgate.net These reactions can be rapid, occur at low temperatures, and produce high yields of pure products, representing a significant step towards a more environmentally benign process. researchgate.net Combining solvent-free conditions with microwave and ultrasound assistance has also proven to be an efficient route for preparing ethers without the need for phase-transfer catalysts. researchgate.net

| Methodology | Typical Solvent(s) | Key Advantages |

| Traditional | DMF, Acetonitrile, DMSO | High reactivity, good yields |

| Phase-Transfer Catalysis | Water/Toluene, Dichloromethane | Use of less hazardous solvents, faster rates, industrial applicability wikipedia.orgphasetransfercatalysis.com |

| Micellar Catalysis | Water | Environmentally benign, enhanced reactivity researchgate.net |

| Solvent-Free | None (Solid-supported) | Reduced waste, simplified purification, rapid reaction researchgate.net |

| Microwave-Assisted | Various or none | Drastically reduced reaction times, often higher yields wikipedia.orgresearchgate.net |

Waste Minimization and By-product Management

A primary goal of green chemistry is the minimization of waste. In the synthesis of 2-Bromo-4-nitro-1-propoxybenzene via the Williamson method, the main by-products are an inorganic salt (e.g., NaBr or KBr) and water, in addition to any solvent used.

Strategies for Waste Reduction:

Catalytic Processes: Shifting from a stoichiometric use of base to a catalytic system is the most effective way to reduce the primary salt waste stream. High-temperature catalytic Williamson ether synthesis, for instance, uses catalytic amounts of an alkali metal salt and generates water as the main by-product, virtually eliminating inorganic salt waste. acs.org

Process Optimization: Careful optimization of reaction conditions (temperature, reactant ratios, reaction time) can maximize the yield of the desired product and minimize the formation of side-products, such as the propene formed from the elimination of 1-bromopropane. wikipedia.org

By-product Management:

Salt By-product (NaBr/KBr): The primary inorganic by-product, sodium bromide or potassium bromide, is a stable salt. While having low toxicity, its disposal in large quantities can be problematic. In an industrial setting, options for this salt stream could include purification for other commercial uses or treatment as industrial wastewater. The most effective management strategy is to avoid its formation by using catalytic methods. acs.org

Unreacted Starting Materials: The work-up procedure typically involves extraction and washing steps to remove unreacted 2-bromo-4-nitrophenol and the base. quizlet.com Developing efficient separation techniques, such as crystallization or chromatography, can allow for the recovery and reuse of these valuable starting materials in subsequent batches.

Elimination By-products: The formation of propene gas from the E2 elimination of 1-bromopropane represents a loss of efficiency and a source of volatile organic compound (VOC) emissions. This side reaction is favored by high temperatures and sterically hindered bases. Using primary alkyl halides and carefully controlling the temperature helps to ensure the desired Sₙ2 substitution pathway dominates. masterorganicchemistry.com

By integrating these green chemistry principles, the synthesis of 2-Bromo-4-nitro-1-propoxybenzene can be made more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Nitro 1 Propoxybenzene

Investigations of Halogen Reactivity

The bromine atom on the aromatic ring of 2-bromo-4-nitro-1-propoxybenzene is a key center for reactivity, participating in several important classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanism Studies

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orgbyjus.com In the case of 2-bromo-4-nitro-1-propoxybenzene, the nitro group, positioned para to the bromine atom, strongly activates the ring towards nucleophilic attack. byjus.comstackexchange.com This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgstackexchange.com

The SNAr mechanism proceeds via a two-step addition-elimination process. stackexchange.comyoutube.com Initially, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the Meisenheimer complex. wikipedia.orgstackexchange.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. stackexchange.com This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy for its formation, which is typically the rate-determining step. stackexchange.com In the subsequent elimination step, the bromide ion departs, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com The reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the C-X bond strength and highlights the importance of the initial nucleophilic attack in the reaction mechanism. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

2-Bromo-4-nitro-1-propoxybenzene is a viable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net The reaction is highly versatile and tolerates a wide range of functional groups. mdpi.com For substrates like 2-bromo-4-nitro-1-propoxybenzene, the electron-withdrawing nitro group can influence the reaction's efficiency. Studies on similar bromonitrobenzene derivatives have demonstrated successful Suzuki couplings. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of aryl-alkynes. wikipedia.org The reaction conditions are generally mild, and it has been successfully applied to various nitrobromobenzene derivatives. researchgate.netresearchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orgthieme-connect.de This reaction typically yields a substituted alkene with high stereoselectivity, favoring the E-isomer. thieme-connect.de The reaction is compatible with a variety of functional groups, although the presence of strongly electron-withdrawing groups can influence the reaction's outcome. thieme-connect.de Denitrative Heck reactions have also been developed, where a nitro group acts as the leaving group instead of a halide. chemrxiv.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Catalysts/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst, Base | Biaryl |

| Sonogashira | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Aryl-alkyne |

| Heck | Alkene | Palladium Catalyst, Base | Substituted Alkene |

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction that can convert the aryl-bromine bond into an aryl-metal bond. This transformation is typically achieved by treating the aryl bromide with a strong organometallic base, such as an organolithium or Grignard reagent, at low temperatures. The resulting organometallic intermediate can then be trapped with various electrophiles, providing a versatile route to a wide array of substituted aromatic compounds. While specific studies on 2-bromo-4-nitro-1-propoxybenzene are not prevalent, the general principles of this reaction are well-established for other aryl bromides.

Transformations Involving the Nitro Group

The nitro group in 2-bromo-4-nitro-1-propoxybenzene is not merely a passive spectator; it actively participates in chemical reactions and profoundly influences the reactivity of the aromatic ring.

Mechanistic Studies of Reduction Reactions (e.g., to amine)

The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. wikipedia.org This conversion can be accomplished using a variety of reducing agents and conditions. wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups or dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and reliable methods for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and often chemoselective reagent for the reduction of nitro groups, particularly in the presence of other reducible functionalities. youtube.com

Sodium Borohydride (B1222165)/Transition Metal Systems: While sodium borohydride alone is generally ineffective at reducing nitro groups, its combination with transition metal salts like nickel(II) chloride can create a powerful reducing system. asianpubs.org

The mechanism of nitro reduction is complex and can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Key Features |

|---|---|

| H₂/Pd/C | Effective but can be non-selective |

| Fe/Acid | Classic and reliable method |

| Zn/Acid | Mild conditions |

| SnCl₂ | Mild and often chemoselective |

| NaBH₄/NiCl₂ | Powerful reducing system |

Impact of Nitro Group on Ring Reactivity (Deactivation and Directing Effects)

The nitro group is a potent electron-withdrawing group, exerting both a strong -I (inductive) and -R (resonance) effect. quora.com This electronic influence has a profound impact on the reactivity of the aromatic ring.

Deactivation: The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions. By pulling electron density away from the ring, it makes the aromatic system less nucleophilic and therefore less reactive towards electrophiles. quora.com

Directing Effects: In EAS reactions, the nitro group is a meta-director. quora.com It deactivates the ortho and para positions to a greater extent than the meta position, making the meta position the least deactivated and thus the preferred site of electrophilic attack. Conversely, as discussed in the context of SNAr reactions, the nitro group is an ortho, para-director for nucleophilic aromatic substitution, as it can effectively stabilize the negative charge of the Meisenheimer intermediate when the nucleophile attacks at these positions. wikipedia.orgstackexchange.com

Reactions at the Propoxy Moiety

The propoxy group of 2-bromo-4-nitro-1-propoxybenzene presents a potential site for chemical modification, primarily through ether cleavage or functionalization of the propyl chain.

Ether Cleavage Investigations

The cleavage of the ether bond in 2-bromo-4-nitro-1-propoxybenzene is a reaction of significant interest. Aryl ethers are generally stable, but the presence of activating or deactivating groups on the aromatic ring can influence the reaction conditions required for cleavage. libretexts.org The reaction typically proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), followed by nucleophilic attack by the corresponding halide ion. masterorganicchemistry.comyoutube.comwikipedia.orgchemistrysteps.commasterorganicchemistry.comtransformationtutoring.com

The mechanism of cleavage, either SN1 or SN2, is dependent on the nature of the alkyl group and the stability of the potential carbocation intermediate. libretexts.orgyoutube.comchemistrysteps.commasterorganicchemistry.com In the case of 2-bromo-4-nitro-1-propoxybenzene, the propyl group is a primary alkyl group. Therefore, the cleavage is expected to proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This involves the nucleophilic attack of the halide ion on the less sterically hindered carbon of the propoxy group.

The expected products of the reaction with a strong acid like HI would be 2-bromo-4-nitrophenol (B183087) and 1-iodopropane. It is important to note that the C(aryl)-O bond is not cleaved due to the high energy required to form an aryl cation and the difficulty of SN2 attack on an sp²-hybridized carbon. libretexts.orgmasterorganicchemistry.com

A general representation of the SN2 cleavage of an aryl propyl ether is shown below:

Step 1: Protonation of the ether oxygen

Step 2: Nucleophilic attack by the halide ion

Regio- and Chemoselectivity Studies of 2-Bromo-4-nitro-1-propoxybenzene Reactions

The reactivity of the aromatic ring in 2-bromo-4-nitro-1-propoxybenzene is governed by the interplay of the directing effects of the three substituents: the bromo group, the nitro group, and the propoxy group.

Directing Effects of Substituents in Electrophilic and Nucleophilic Processes

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The activating/deactivating nature of these groups is crucial.

Propoxy group (-OPr): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgimperial.ac.uk

Bromo group (-Br): This is a deactivating group but is also an ortho, para-director. libretexts.orgimperial.ac.uk

Nitro group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. libretexts.org

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The nitro group at the para position to the bromo group strongly activates the ring for SNAr.

The nitro group is a strong activating group for SNAr, particularly when it is ortho or para to the leaving group. libretexts.org

The bromo group is a potential leaving group.

The propoxy group is generally a poor leaving group in SNAr.

Therefore, in a reaction with a nucleophile, the most likely pathway is the displacement of the bromide ion. The nitro group at the 4-position can effectively stabilize the negative charge of the Meisenheimer intermediate formed by nucleophilic attack at the C1 position (the carbon bearing the bromine). stackexchange.com

Influence of Steric and Electronic Factors on Reaction Pathways

Both steric and electronic factors play a significant role in determining the outcome of reactions involving 2-bromo-4-nitro-1-propoxybenzene.

Electronic Effects:

The electronic effects of the substituents are paramount in dictating the reactivity of the aromatic ring. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution at the position para to it. stackexchange.comdifferencebetween.com The electron-donating resonance effect of the propoxy group, while activating for EAS, is largely overridden by the deactivating effect of the nitro group. In SNAr, the electronic stabilization of the Meisenheimer complex by the nitro group is the dominant factor. stackexchange.com

Steric Effects:

Steric hindrance can influence the regioselectivity of both electrophilic and nucleophilic substitution reactions. differencebetween.comcapes.gov.brnumberanalytics.com In the case of 2-bromo-4-nitro-1-propoxybenzene, the propoxy group is bulkier than the bromo and nitro groups.

In a hypothetical electrophilic substitution, steric hindrance from the adjacent propoxy group might disfavor substitution at the C6 position, which is ortho to both the propoxy and bromo groups.

In nucleophilic aromatic substitution, the approach of the nucleophile to the C1 position (ipso-substitution of bromine) is sterically influenced by the adjacent propoxy group. Bulky nucleophiles might experience a slower reaction rate compared to smaller ones due to this steric hindrance. capes.gov.brnumberanalytics.com

The interplay of these steric and electronic effects is summarized in the following table for a hypothetical SNAr reaction.

| Factor | Influence on SNAr at C1 (Displacement of Bromine) | Rationale |

|---|---|---|

| Electronic Effect of Nitro Group | Strongly Activating | The nitro group at the para position provides significant resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgstackexchange.com |

| Electronic Effect of Propoxy Group | Slightly Deactivating | The electron-donating nature of the propoxy group slightly destabilizes the negatively charged intermediate. |

| Steric Effect of Propoxy Group | Hindering | The propoxy group at the ortho position can sterically hinder the approach of the nucleophile to the C1 position. capes.gov.brnumberanalytics.com |

Computational Mechanistic Elucidation of 2-Bromo-4-nitro-1-propoxybenzene Transformations

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the factors that control selectivity. researchgate.netnih.gov For a molecule like 2-bromo-4-nitro-1-propoxybenzene, computational studies could offer valuable insights into its transformations.

Potential Areas of Computational Investigation:

Ether Cleavage: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway for the acid-catalyzed cleavage of the ether bond. This would involve calculating the energies of the reactants, intermediates (protonated ether), transition states, and products for both SN1 and SN2 mechanisms. The calculated activation barriers would provide a quantitative measure of the likelihood of each pathway. nih.gov

Nucleophilic Aromatic Substitution: Computational modeling of the SNAr reaction with various nucleophiles could be used to:

Determine the relative energies of the Meisenheimer intermediates formed by attack at different positions.

Calculate the activation energies for the substitution of the bromo versus the nitro group, thus predicting the chemoselectivity.

Investigate the influence of the propoxy group's conformation on the steric and electronic environment of the reaction center.

Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, a possibility that could be explored computationally for this system. nih.govresearchgate.net

While no specific computational studies on 2-bromo-4-nitro-1-propoxybenzene were identified in the literature reviewed, the methodologies are well-established and have been applied to similar substituted aromatic compounds. nih.govresearchgate.netresearchgate.net Such studies would be invaluable for a deeper understanding of the chemical behavior of this compound.

Energy Profiles and Transition State Analysis

The reactivity of 2-Bromo-4-nitro-1-propoxybenzene, particularly in nucleophilic aromatic substitution (SNAr) reactions, can be elucidated through the analysis of reaction energy profiles. These profiles map the potential energy of the system as it progresses from reactants to products, highlighting the energy of intermediates and transition states.

A typical SNAr reaction involving 2-Bromo-4-nitro-1-propoxybenzene with a nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile on the electron-deficient aromatic ring forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction. The subsequent loss of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring and leads to the final product.

The presence of the nitro group para to the propoxy group and ortho to the bromine atom significantly stabilizes the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the first step. The bromine atom, being a good leaving group, facilitates the second step of the reaction.

Illustrative Energy Profile Data for a Hypothetical SNAr Reaction:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | 2-Bromo-4-nitro-1-propoxybenzene + Nu⁻ | 0 |

| Transition State 1 (TS1) | [Formation of Meisenheimer Complex] | +15 to +20 |

| Intermediate | Meisenheimer Complex | +5 to +8 |

| Transition State 2 (TS2) | [Expulsion of Bromide Ion] | +10 to +15 |

| Products | 2-Nu-4-nitro-1-propoxybenzene + Br⁻ | -5 to -10 |

Note: The values in this table are representative and intended for illustrative purposes to demonstrate the general energetic landscape of an SNAr reaction for this type of substrate. Actual values would vary depending on the specific nucleophile and reaction conditions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting the reactivity of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the most probable sites for electrophilic and nucleophilic attack.

In the case of 2-Bromo-4-nitro-1-propoxybenzene, the electron-withdrawing nature of the nitro group and the bromine atom significantly lowers the energy of the LUMO and concentrates its lobes over the carbon atoms of the benzene ring, particularly those bearing the bromo and nitro substituents. This low-energy LUMO makes the aromatic ring susceptible to attack by nucleophiles. The HOMO, conversely, would be expected to have significant contributions from the propoxy group's oxygen lone pairs.

The interaction between the HOMO of a nucleophile and the LUMO of 2-Bromo-4-nitro-1-propoxybenzene governs the initial step of the SNAr reaction. The energy gap between the nucleophile's HOMO and the substrate's LUMO is a critical factor; a smaller gap generally leads to a more facile reaction.

Illustrative Frontier Molecular Orbital Data:

Due to the absence of specific computational studies on 2-Bromo-4-nitro-1-propoxybenzene, the following table presents hypothetical FMO data based on calculations for structurally similar compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 to -9.5 | Primarily located on the propoxy group and the benzene ring, indicating sites susceptible to electrophilic attack. |

| LUMO | -1.5 to -2.5 | Primarily distributed over the nitro group and the carbon atoms ortho and para to it, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | 6.0 to 8.0 | A relatively large gap, suggesting kinetic stability, but the low-lying LUMO still allows for reactivity with strong nucleophiles. |

Note: These values are illustrative and serve to represent the expected electronic structure based on the substituent effects. The actual energies would require specific quantum chemical calculations.

The distribution of the LUMO would indicate that the most electrophilic centers on the aromatic ring are the carbon atom attached to the bromine (C2) and the carbon atom attached to the nitro group (C4). Nucleophilic attack is more likely to occur at the carbon bearing the leaving group (bromine), leading to the SNAr product.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Bromo 4 Nitro 1 Propoxybenzene

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Multidimensional NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 2-Bromo-4-nitro-1-propoxybenzene, a combination of 2D NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Application of 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

The structural complexity of 2-Bromo-4-nitro-1-propoxybenzene, with its substituted aromatic ring and flexible propoxy chain, necessitates the use of various 2D NMR techniques for a complete assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the propoxy chain, COSY would show correlations between the protons of the terminal methyl group (CH₃), the adjacent methylene (B1212753) group (CH₂), and the methylene group attached to the oxygen atom (OCH₂). Specifically, the triplet of the methyl protons would show a cross-peak with the sextet of the adjacent methylene protons, which in turn would correlate with the triplet of the OCH₂ protons. In the aromatic region, the protons on the benzene (B151609) ring would exhibit correlations based on their through-bond coupling, aiding in their relative assignment. researchgate.netchemicalbook.combldpharm.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. nih.govresearchgate.net This is crucial for assigning the carbon signals of the propoxy chain by correlating them with their already identified proton signals from the ¹H NMR and COSY spectra. The three distinct carbon environments of the propoxy group would be unequivocally identified. Similarly, the protonated carbons of the aromatic ring can be assigned.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly powerful for establishing the connectivity between the propoxy group and the aromatic ring. A key correlation would be observed between the protons of the OCH₂ group and the carbon atom of the benzene ring to which the propoxy group is attached (C1). Furthermore, HMBC can help to confirm the substitution pattern on the aromatic ring by showing correlations between aromatic protons and neighboring quaternary (non-protonated) carbons, such as the carbon bearing the bromine atom (C2) and the carbon bearing the nitro group (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are coupled through bonds. For 2-Bromo-4-nitro-1-propoxybenzene, NOESY can provide information about the preferred conformation of the propoxy chain relative to the aromatic ring. For instance, spatial proximity between the OCH₂ protons and the proton at the C6 position of the aromatic ring would be observable.

Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-nitro-1-propoxybenzene:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-4-nitro-1-propoxybenzene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.0 - 8.2 (d) | ~125 |

| H5 | ~8.2 - 8.4 (dd) | ~128 |

| H6 | ~7.0 - 7.2 (d) | ~115 |

| O-CH₂ -CH₂-CH₃ | ~4.1 - 4.3 (t) | ~70 |

| O-CH₂-CH₂ -CH₃ | ~1.8 - 2.0 (sextet) | ~22 |

| O-CH₂-CH₂-CH₃ | ~1.0 - 1.2 (t) | ~10 |

| C1 (-OPr) | - | ~158 |

| C2 (-Br) | - | ~112 |

| C4 (-NO₂) | - | ~141 |

Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary. d = doublet, dd = doublet of doublets, t = triplet.

Advanced Techniques for Aromatic Ring Substitution Pattern Determination

The substitution pattern of the aromatic ring in 2-Bromo-4-nitro-1-propoxybenzene (1,2,4-substitution) is definitively confirmed by the ¹H NMR splitting patterns and the long-range correlations observed in the HMBC spectrum. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, characteristic of a 1,2,4-trisubstituted benzene ring. The coupling constants between these protons would further corroborate this arrangement. Advanced NMR pulse sequences can also be employed to measure long-range proton-carbon coupling constants, which are indicative of the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) Approaches

HRMS is a powerful tool for determining the elemental composition and structural features of a molecule with high precision.

Accurate Mass Measurement for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. For 2-Bromo-4-nitro-1-propoxybenzene (C₉H₁₀BrNO₃), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will appear as two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted HRMS Data for 2-Bromo-4-nitro-1-propoxybenzene

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ (⁷⁹Br) | C₉H₁₀⁷⁹BrNO₃ | 258.9895 |

| [M]⁺ (⁸¹Br) | C₉H₁₀⁸¹BrNO₃ | 260.9875 |

Fragmentation Pattern Analysis for Structural Features

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Key fragmentation pathways for 2-Bromo-4-nitro-1-propoxybenzene would include:

Loss of the propoxy group: Cleavage of the ether bond could lead to the formation of a bromonitrophenoxy radical cation.

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of the NO₂ group (a loss of 46 amu).

Loss of the propyl group: Cleavage within the propoxy chain, leading to the loss of a propyl radical.

Loss of bromine: Cleavage of the carbon-bromine bond.

The analysis of these fragment ions, aided by their accurate mass measurements, allows for the confirmation of the different structural components of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Table 3: Expected IR and Raman Active Vibrational Frequencies for 2-Bromo-4-nitro-1-propoxybenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1385 |

| Aromatic C-H | Stretch | ~3050 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

| C-O (Ether) | Stretch | ~1200 - 1250 (asymmetric) |

| C-Br | Stretch | ~500 - 600 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

The IR spectrum would be dominated by strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group. The C-O stretching of the ether linkage and the various C-H stretching and bending vibrations of the aromatic ring and the propoxy chain would also be prominent. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring backbone.

Vibrational Analysis of Nitro and Ether Linkages

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 2-Bromo-4-nitro-1-propoxybenzene, the nitro (-NO₂) and ether (-O-CH₂CH₂CH₃) linkages are of particular interest.

The nitro group in aromatic compounds typically exhibits two distinct stretching vibrations: a symmetric stretch (νs) and an asymmetric stretch (νas). The asymmetric stretch is generally observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range. nih.gov These bands are often strong in the infrared spectrum. In a related compound, 2,6-dibromo-4-nitroaniline, the vibrational spectra have been analyzed using density functional theory (DFT), providing a basis for assigning the vibrational modes. nih.gov For 2-Bromo-4-nitro-1-propoxybenzene, similar strong absorptions would be anticipated, with their precise positions influenced by the electronic effects of the bromine and propoxy substituents on the benzene ring.

The ether linkage (Ar-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch typically appears as a strong band in the infrared spectrum, usually in the region of 1275-1200 cm⁻¹. The symmetric stretch is often weaker and found at lower wavenumbers, around 1075-1020 cm⁻¹. The propoxy group would also introduce characteristic C-H stretching and bending vibrations from the propyl chain.

Table 1: Projected Vibrational Frequencies for Key Functional Groups in 2-Bromo-4-nitro-1-propoxybenzene

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Nitro (-NO₂) | Asymmetric Stretch (νas) | 1550 - 1475 | Strong (IR) |

| Nitro (-NO₂) | Symmetric Stretch (νs) | 1360 - 1290 | Strong (IR) |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong (IR) |

| Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | Medium (IR) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |

| C-Br | Stretch | 680 - 515 | Medium to Strong |

This table is predictive and based on typical ranges for the specified functional groups.

Identification of Aromatic Ring Modes

The vibrational spectrum of a substituted benzene derivative is rich with information regarding the substitution pattern on the aromatic ring. The in-plane and out-of-plane bending modes of the aromatic C-H bonds, as well as the ring stretching vibrations (often referred to as semicircle and quadrant stretching modes), are particularly sensitive to the positions of the substituents.

For a 1,2,4-trisubstituted benzene ring as in 2-Bromo-4-nitro-1-propoxybenzene, specific patterns of overtone and combination bands are expected in the 2000-1650 cm⁻¹ region of the infrared spectrum, which can be diagnostic of the substitution pattern. The C-H out-of-plane bending vibrations, typically occurring between 900 and 675 cm⁻¹, are also highly characteristic. For instance, a 1,2,4-trisubstituted ring is expected to show a strong band in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak or absent in the infrared spectrum. mt.com The ring "breathing" mode, a symmetric radial expansion and contraction of the ring, is often a strong and sharp band in the Raman spectrum, typically observed near 1000 cm⁻¹. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the aromatic ring. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on the molecular geometry, conformation, and the nature of intermolecular interactions in crystalline 2-Bromo-4-nitro-1-propoxybenzene.

While a crystal structure for 2-Bromo-4-nitro-1-propoxybenzene is not publicly available, data from the closely related molecule, 2-bromo-4-nitroaniline, can provide insights into the expected geometry. In 2-bromo-4-nitroaniline, the molecule is essentially planar, with a small dihedral angle of 4.57(4)° between the nitro group and the aromatic ring. nih.gov A similar planarity would be expected for the core of 2-Bromo-4-nitro-1-propoxybenzene.

The conformation of the propoxy group would be a key feature to determine. The torsion angles about the C(aromatic)-O, O-C(propyl), and C-C bonds of the propoxy chain would define its spatial orientation relative to the benzene ring. It is likely that the propoxy chain would adopt a staggered conformation to minimize steric hindrance.

Table 2: Representative Crystallographic Data for the Analogous Compound 2-Bromo-4-nitroaniline nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.03 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.098 (3) |

| b (Å) | 16.763 (4) |

| c (Å) | 3.9540 (9) |

| V (ų) | 735.6 (3) |

| Z | 4 |

This data is for the analogous compound 2-Bromo-4-nitroaniline and serves as a reference.

The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. In the case of 2-Bromo-4-nitro-1-propoxybenzene, several types of non-covalent interactions would be expected to play a role in the crystal packing. mdpi.com

The nitro group is a strong hydrogen bond acceptor, and if any potential hydrogen bond donors are present as co-formers or solvent molecules, N-H···O or O-H···O interactions would be likely. researchgate.net Even in the absence of strong hydrogen bond donors, weak C-H···O interactions involving the aromatic or aliphatic C-H bonds and the oxygen atoms of the nitro or ether groups are probable.

Advanced Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

An HPLC method for the purity assessment and quantitative analysis of 2-Bromo-4-nitro-1-propoxybenzene would typically involve reversed-phase chromatography. In this mode, a nonpolar stationary phase (such as a C18-modified silica) is used with a polar mobile phase.

For a compound like 2-Bromo-4-nitro-1-propoxybenzene, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely be effective. sielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility. researchgate.net Detection would most likely be performed using a UV-Vis detector, as the nitroaromatic chromophore is expected to have a strong absorbance in the UV region. A stability-indicating HPLC method could be developed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to separate the parent compound from any degradation products. researchgate.net

Table 3: A Plausible HPLC Method for the Analysis of 2-Bromo-4-nitro-1-propoxybenzene

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a hypothetical but typical set of starting conditions for method development.

The validation of the HPLC method would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of 2-Bromo-4-nitro-1-propoxybenzene, GC-MS is an indispensable tool for the detection and characterization of potential volatile impurities that may be present from the synthesis process or degradation.

The synthesis of 2-Bromo-4-nitro-1-propoxybenzene typically involves the reaction of a substituted phenol (B47542) with a propyl halide in the presence of a base, or through nucleophilic aromatic substitution reactions. These synthetic routes can potentially introduce a range of volatile impurities, including residual solvents, unreacted starting materials, and by-products.

A robust GC-MS method for the analysis of volatile impurities in 2-Bromo-4-nitro-1-propoxybenzene would typically involve headspace sampling (HS-GC-MS) to introduce only the volatile components into the GC system, thereby protecting the instrument from non-volatile matrix components. The separation would be achieved on a capillary column with a suitable stationary phase, such as a mid-polar phase like 6% cyanopropylphenyl/94% dimethylpolysiloxane, which is effective for a broad range of volatile organic compounds.

The mass spectrometer, operating in electron ionization (EI) mode, would generate fragmentation patterns for the eluted compounds. These mass spectra serve as a "fingerprint" for each impurity, allowing for their identification by comparison with spectral libraries (e.g., NIST). For quantitative analysis, the method would be validated according to ICH guidelines, establishing parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. ispub.com

Illustrative GC-MS Parameters for Volatile Impurity Analysis:

| Parameter | Value |

| GC System | Agilent 6890 or similar |

| Autosampler | Headspace Sampler |

| Column | DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| MS Detector | Mass Spectrometer (e.g., Agilent 5975) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-400 amu |

| Data System | ChemStation or equivalent with NIST library |

Potential Volatile Impurities:

Based on common synthetic pathways, potential volatile impurities in 2-Bromo-4-nitro-1-propoxybenzene could include:

Solvents: Isopropanol, acetone, toluene, N,N-dimethylformamide (DMF)

Starting Materials: 1-bromopropane (B46711), 2-bromo-4-nitrophenol (B183087)

By-products: Dipropyl ether, isomers of the main compound

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chiral chromatography is a specialized branch of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different substituents.

In the case of 2-Bromo-4-nitro-1-propoxybenzene, the molecule does not possess a chiral center. The propyl group is attached to the oxygen atom, and there are no stereogenic centers within the molecule's structure. Therefore, 2-Bromo-4-nitro-1-propoxybenzene is an achiral molecule and does not exist as enantiomers.

Consequently, chiral chromatography is not an applicable technique for assessing the purity of 2-Bromo-4-nitro-1-propoxybenzene, as there are no enantiomers to separate. The analysis of its purity would rely on other chromatographic techniques such as the GC-MS method described above, as well as High-Performance Liquid Chromatography (HPLC) for non-volatile impurities.

Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Nitro 1 Propoxybenzene

Electronic Structure Analysis via Quantum Chemical Methods

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state geometries of molecules. For 2-Bromo-4-nitro-1-propoxybenzene, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's most stable three-dimensional arrangement of atoms. researchgate.net

The process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively solves the Kohn-Sham equations to minimize the total energy of the system by adjusting the atomic positions. This energy minimization process continues until a stationary point on the potential energy surface is located, which corresponds to the equilibrium geometry.

The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the nitro and propoxy groups relative to the ring would be determined. It is expected that the nitro group would be nearly coplanar with the benzene ring to maximize resonance stabilization, similar to what is observed in other nitroaromatic compounds. nih.gov The C-NO2 bond might exhibit some double bond character. The geometry of the propoxy group, particularly the C-O-C bond angle and the dihedral angles of the propyl chain, would also be a key outcome of the calculation.

Table 1: Illustrative Optimized Geometrical Parameters of 2-Bromo-4-nitro-1-propoxybenzene from a Hypothetical DFT Calculation

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| C-N (nitro) | 1.48 | ||

| N-O (nitro) | 1.23 | O-N-O: 124.0 | |

| C-O (propoxy) | 1.37 | C-O-C: 118.5 | |

| O-C (propoxy) | 1.44 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| C-C-C (propoxy) | 109.5 | ||

| C-C-N-O | ~180.0 | ||

| C-C-O-C | Variable |

Note: The values in this table are illustrative and represent typical expected values based on related structures. Actual calculated values may vary depending on the specific DFT functional and basis set used.

Molecular Orbital Analysis and Charge Distribution Studies

Understanding the distribution of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 2-Bromo-4-nitro-1-propoxybenzene, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the propoxy group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro group, a strong electron-withdrawing group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions ortho and para to the nitro group and electrophilic attack at the oxygen atom and the activated positions on the ring.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and intra- and intermolecular bonding. nih.gov NBO analysis for this compound would likely reveal a significant positive charge on the nitrogen atom of the nitro group and the carbon atom attached to it, and negative charges on the oxygen atoms of the nitro group. The bromine atom would also induce a slight positive charge on the adjacent carbon atom. The Mulliken charge distribution is another method to approximate the partial atomic charges. researchgate.net

Table 2: Illustrative HOMO, LUMO, and Charge Distribution Data for 2-Bromo-4-nitro-1-propoxybenzene

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Illustrative NBO Charges | |

| N (nitro) | +0.45 |

| O (nitro) | -0.30 |

| C-Br | +0.05 |

| Br | -0.08 |

| O (propoxy) | -0.25 |

Note: These values are illustrative and would be obtained from quantum chemical calculations.

Molecular Modeling and Conformation Analysis

While quantum chemical methods provide detailed electronic information, molecular modeling techniques are essential for exploring the conformational flexibility of molecules, especially those with flexible side chains like the propoxy group in 2-Bromo-4-nitro-1-propoxybenzene.

Conformational Space Exploration of the Propoxy Chain

Systematic conformational searches or molecular dynamics simulations can be used to explore the potential energy surface of the propoxy chain. A systematic search involves rotating each flexible bond by a certain increment and calculating the energy of the resulting conformer. This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature. The relative energies of these conformers can provide insight into the flexibility of the propoxy group.

Force Field Applications for Energy Minimization

Force fields are a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. fiveable.me They are computationally less expensive than quantum mechanical methods and are well-suited for studying large systems and for performing conformational searches and molecular dynamics simulations. nih.gov

Commonly used force fields include AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.gov These force fields model the total energy of the system as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). fiveable.me

For 2-Bromo-4-nitro-1-propoxybenzene, a suitable force field would be parameterized to accurately represent the interactions involving the bromo, nitro, and ether functionalities. Energy minimization using a force field would be applied to the various conformations generated during a conformational search to refine their geometries and obtain their relative energies. Algorithms like steepest descent and conjugate gradient are commonly used for this purpose. fiveable.me